Liquidambar-Lacton

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Liquidambaric lactone has several scientific research applications:

Cancer Therapy: It is a potent inhibitor of tumor necrosis factor receptor-associated factor 2, making it effective in inhibiting colon cancer cell growth.

Pharmacological Research: It is used in studies to understand its mechanism of action and potential therapeutic uses.

Biological Studies: It is employed in research to explore its effects on different biological pathways and cellular processes.

Wirkmechanismus

Target of Action

Liquidambaric lactone primarily targets the Tumor Necrosis Factor Receptor-Associated Factor 2 (TRAF2) . TRAF2 is a positive regulator of Wnt/β-catenin signaling in colon cancer .

Mode of Action

Liquidambaric lactone inhibits oncogenic Wnt/β-catenin signaling through its direct interaction with TRAF2 . Mechanistically, TRAF2 positively regulates Wnt signaling by interacting with the N-terminal of β-catenin via its TRAF-C domain . This interaction is disrupted in the presence of Liquidambaric lactone . Particularly, a TRAF2/β-catenin/TCF4/TNIK complex is present in colon cancer cells, where TRAF2/β-catenin and β-catenin/TCF4 interactions are disrupted upon Liquidambaric lactone treatment .

Biochemical Pathways

The primary biochemical pathway affected by Liquidambaric lactone is the Wnt/β-catenin signaling pathway . This pathway is a well-established driver of colon cancer . By targeting TRAF2, Liquidambaric lactone disrupts the formation of a TRAF2/β-catenin/TCF4/TNIK complex, thereby inhibiting the Wnt/β-catenin signaling pathway .

Result of Action

The inhibition of the Wnt/β-catenin signaling pathway by Liquidambaric lactone results in the disruption of colon cancer cell growth . It has been observed that Liquidambaric lactone shows much stronger inhibition of colon cancer cells than its analogue, Liquidambaric acid, in colony formation assays . The inhibition of cancer by Liquidambaric lactone has also been confirmed in xenograft mice .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Liquidambaric lactone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with TRAF2, a protein involved in the Wnt/β-catenin signaling pathway . Liquidambaric lactone acts as an inhibitor of TRAF2, thereby modulating the signaling pathway. Additionally, it has been shown to interact with protein tyrosine kinases, inhibiting their autophosphorylation, which is crucial for its anti-cancer properties .

Cellular Effects

Liquidambaric lactone exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, liquidambaric lactone inhibits the Wnt/β-catenin signaling pathway, leading to reduced cell proliferation and increased apoptosis . It also affects gene expression by downregulating the expression of genes involved in cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of liquidambaric lactone involves several key interactions at the molecular level. It binds to TRAF2, inhibiting its activity and thereby disrupting the Wnt/β-catenin signaling pathway . This inhibition leads to decreased transcription of target genes involved in cell proliferation and survival. Additionally, liquidambaric lactone inhibits protein tyrosine kinases by preventing their autophosphorylation, further contributing to its anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of liquidambaric lactone have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time .

Dosage Effects in Animal Models

The effects of liquidambaric lactone vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

Liquidambaric lactone is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels, particularly in cancer cells . The compound is metabolized primarily through the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve enzymes such as cytochrome P450 and UDP-glucuronosyltransferase, which facilitate the compound’s excretion from the body.

Transport and Distribution

Within cells and tissues, liquidambaric lactone is transported and distributed through specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The compound’s localization and accumulation are influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes.

Subcellular Localization

The subcellular localization of liquidambaric lactone plays a crucial role in its activity and function. It has been found to localize primarily in the cytoplasm and nucleus of cells . This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to these compartments. In the nucleus, liquidambaric lactone interacts with transcription factors and other nuclear proteins, modulating gene expression and cellular function .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Liquidambarinlacton kann durch verschiedene chemische Reaktionen synthetisiert werden, die pentazyklische Triterpenoide beinhalten. Die Synthese beinhaltet typischerweise die Verwendung eines Mikroskalen-Thermophorese-Assays, um eine Reihe von pentazyklischen Triterpenoiden zu screenen, gefolgt von einem zellulären Thermalshift-Assay, um die Zielbindung in lebenden Zellen zu bestätigen . Die Arzneimittel-Affinitäts-Responsive-Target-Stabilität in Kombination mit Massenspektrometrie wird verwendet, um potenzielle Ziele des Kandidaten-Binders zu identifizieren .

Industrielle Produktionsverfahren

Die industrielle Produktion von Liquidambarinlacton beinhaltet die Extraktion aus der Pflanze Euonymus grandiflorus Wall. Die Verbindung wird unter Verwendung von Lösungsmitteln wie Ethylacetat, Chloroform und Petrolether isoliert . Die extrahierte Verbindung wird dann gereinigt, um eine Reinheit von ≥98% zu erreichen .

Chemische Reaktionsanalyse

Arten von Reaktionen

Liquidambarinlacton unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können seine Struktur modifizieren, um seine biologische Aktivität zu verbessern.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden eingesetzt.

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte dieser Reaktionen umfassen verschiedene Derivate von Liquidambarinlacton mit verbesserten oder modifizierten biologischen Aktivitäten.

Wissenschaftliche Forschungsanwendungen

Liquidambarinlacton hat mehrere wissenschaftliche Forschungsanwendungen:

Pharmakologische Forschung: Es wird in Studien verwendet, um seinen Wirkmechanismus und seine potenziellen therapeutischen Anwendungen zu verstehen.

Biologische Studien: Es wird in der Forschung eingesetzt, um seine Auswirkungen auf verschiedene biologische Pfade und zelluläre Prozesse zu untersuchen.

Wirkmechanismus

Liquidambarinlacton übt seine Wirkung aus, indem es den Tumornekrosefaktor-Rezeptor-assoziierten Faktor 2 angreift. Diese Wechselwirkung stört die Bildung des Tumornekrosefaktor-Rezeptor-assoziierten Faktor 2/β-Catenin/TCF4/TNIK-Komplexes und hemmt damit den Wnt/β-Catenin-Signalweg . Dieser Signalweg ist entscheidend für das Wachstum und die Proliferation von Krebszellen, und seine Hemmung führt zu einer verringerten Lebensfähigkeit und einem reduzierten Wachstum von Krebszellen .

Analyse Chemischer Reaktionen

Types of Reactions

Liquidambaric lactone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its structure to enhance its biological activity.

Substitution: Substitution reactions can introduce different functional groups to the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed.

Major Products Formed

The major products formed from these reactions include various derivatives of liquidambaric lactone with enhanced or modified biological activities.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Liquidambarinsäure: Eine weitere Verbindung, die aus der gleichen Pflanze isoliert wurde und für ihre inhibitorischen Wirkungen auf den Wnt/β-Catenin-Signalweg bekannt ist.

3-Oxo-Ursolsäure: Eine Verbindung mit ähnlichen Antikrebs-Eigenschaften, die starke zytotoxische Aktivitäten gegen verschiedene Tumorzellen zeigt.

Einzigartigkeit

Liquidambarinlacton ist einzigartig aufgrund seiner höheren Bindungsaffinität zum Tumornekrosefaktor-Rezeptor-assoziierten Faktor 2 im Vergleich zu Liquidambarinsäure . Diese höhere Affinität führt zu einer stärkeren Hemmung des Wachstums von Krebszellen, was es zu einem potenteren therapeutischen Mittel macht .

Eigenschaften

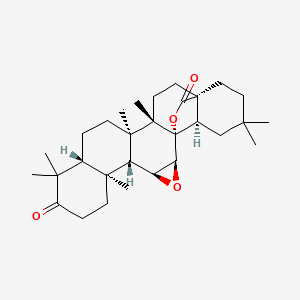

IUPAC Name |

(1S,2S,4S,5R,6S,11R,14R,15S,18S,23R)-6,10,10,14,15,21,21-heptamethyl-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosane-9,25-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O4/c1-24(2)12-14-29-15-13-28(7)27(6)11-8-17-25(3,4)19(31)9-10-26(17,5)21(27)20-22(33-20)30(28,18(29)16-24)34-23(29)32/h17-18,20-22H,8-16H2,1-7H3/t17-,18+,20-,21+,22-,26-,27+,28-,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQBPBZOVWXRTA-PNZWHSTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC23CCC4(C5(CCC6C(C(=O)CCC6(C5C7C(C4(C2C1)OC3=O)O7)C)(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2[C@H]4[C@H](O4)[C@@]56[C@]3(CC[C@@]7([C@H]5CC(CC7)(C)C)C(=O)O6)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Liquidambaric lactone?

A1: Liquidambaric lactone has been identified as a potent inhibitor of TRAF2 []. While the exact downstream effects are still under investigation, TRAF2 plays a crucial role in regulating various signaling pathways, including NF-κB and MAPK, which are often dysregulated in cancer cells. By inhibiting TRAF2, Liquidambaric lactone may interfere with these pathways, ultimately leading to anti-cancer effects.

Q2: What is known about the structural characteristics of Liquidambaric lactone?

A2: Liquidambaric lactone is a pentacyclic triterpene lactone. While its exact molecular formula and weight aren't explicitly stated in the provided abstracts, its structure has been elucidated using various spectroscopic techniques, including IR, MS, 1H NMR, 13C NMR, and X-ray diffraction analysis [, ].

Q3: Where has Liquidambaric lactone been found in nature?

A3: Liquidambaric lactone has been isolated from several plant sources. It was first discovered in Liquidambar formosana [] and later found in Chaenomeles sinensis immature fruits [] and the roots of Lantana camara [].

Q4: Has Liquidambaric lactone shown activity against any diseases?

A4: While research is ongoing, one study identified Liquidambaric lactone as a potential anti-cancer agent []. Additionally, fractions from Lantana camara roots, which contained Liquidambaric lactone, displayed inhibitory activity against HIV-1 reverse transcriptase []. This suggests potential antiviral properties, though further investigation is needed.

Q5: What are the limitations of the current research on Liquidambaric lactone?

A5: Current research on Liquidambaric lactone is still in its early stages. While promising activities have been observed, more in-depth studies are needed to:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-butyl-4,5-dihydroxy-5H-pyrano[3,2-c]quinolin-2-one](/img/no-structure.png)